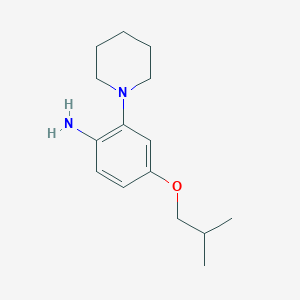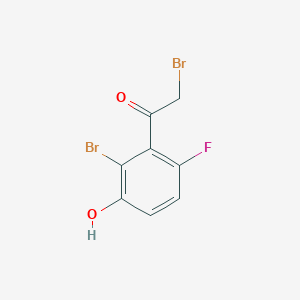![molecular formula C9H5F3N2O B13719464 [4-Cyano-3-(trifluoromethyl)phenyl]formamide](/img/structure/B13719464.png)
[4-Cyano-3-(trifluoromethyl)phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Cyano-3-(trifluoromethyl)phenyl]formamide: is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a formamide group (-CONH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-Cyano-3-(trifluoromethyl)phenyl]formamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the formamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amides or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or amides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-Cyano-3-(trifluoromethyl)phenyl]formamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.
Medicine: In the pharmaceutical industry, this compound is investigated for its potential as a drug candidate. Its structural features allow it to interact with specific biological targets, making it a promising lead compound for drug development.
Industry: The compound is also used in the production of specialty materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
Mécanisme D'action
The mechanism of action of [4-Cyano-3-(trifluoromethyl)phenyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The formamide group can also participate in hydrogen bonding, further stabilizing the interactions.
Comparaison Avec Des Composés Similaires
[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: This compound shares the cyano and trifluoromethyl groups but has a methacrylamide group instead of a formamide group.
[4-Cyano-3-(trifluoromethyl)phenyl]acetamide: Similar in structure, but with an acetamide group replacing the formamide group.
Uniqueness: The presence of the formamide group in [4-Cyano-3-(trifluoromethyl)phenyl]formamide distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased hydrogen bonding capability and specific reactivity patterns, making it particularly useful in certain applications.
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
N-[4-cyano-3-(trifluoromethyl)phenyl]formamide |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3,5H,(H,14,15) |
Clé InChI |
NBCXPABXMSLWDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC=O)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



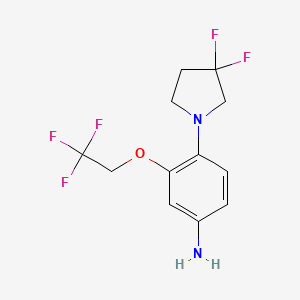
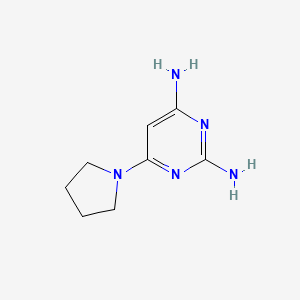
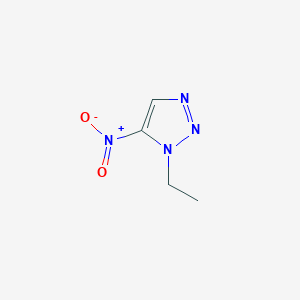
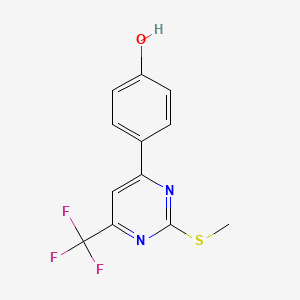
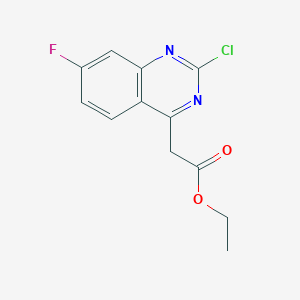
![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)
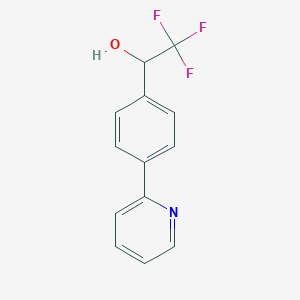

![Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)

